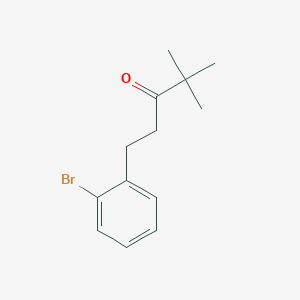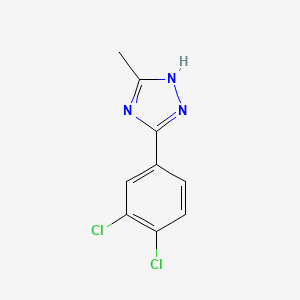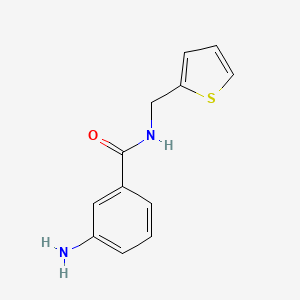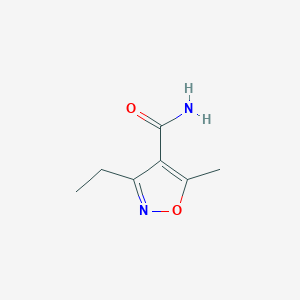
3-ブロモ-5-フルオロピリジン-2-オール
概要
説明
3-Bromo-5-fluoropyridin-2-OL is a chemical compound with the molecular formula C5H3BrFNO . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-fluoropyridin-2-OL consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms. The ring has bromine and fluorine substituents at the 3rd and 5th positions respectively, and a hydroxyl group at the 2nd position .Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-5-fluoropyridin-2-OL include a molecular weight of 192.0 . Unfortunately, other specific properties like melting point, boiling point, and solubility were not found in the available data.科学的研究の応用
薬理学
3-ブロモ-5-フルオロピリジン-2-オール: は、様々な薬理活性分子の合成のためのビルディングブロックとしての可能性があるため、薬理学において貴重な化合物です。 そのハロゲン化構造により、生物活性が増強された化合物を生成するための候補となり、新しい医薬品の開発に使用することができます .
材料科学
材料科学では、この化合物の有用性は、材料の表面特性を改変する可能性にあります。 これは、材料表面の疎水性と耐久性を変化させることができるフッ素含有官能基を導入するために使用できます .
化学合成
3-ブロモ-5-フルオロピリジン-2-オール: は、有機合成において汎用性の高い中間体として役立ちます。 これは、鈴木カップリングなどの様々な化学反応に関与して、さらなる研究と産業用途のための複雑な分子を生成することができます .
生化学
生化学では、この化合物は、ピリジンベースの生体分子との構造的類似性により、酵素阻害と受容体結合の研究に使用できます。 これは、天然に存在する化合物に対するアナログとして作用し、生化学経路を解明するのに役立ちます .
環境科学
3-ブロモ-5-フルオロピリジン-2-オール の環境科学における役割には、その分解生成物とその環境への影響の研究が含まれる可能性があります。 その分解を理解することで、様々な産業におけるその使用に関連する環境リスクを評価することができます .
分析化学
分析的には、3-ブロモ-5-フルオロピリジン-2-オール は、クロマトグラフィー法と分光分析における標準または試薬として使用できます。 その独特の化学的性質により、分析機器の校正や新しい分析技術の開発に利用できます .
産業用途
産業的には、この化合物は、農薬や医薬品の合成に用途を見出しています。 様々な有機および無機試薬との反応性により、幅広い産業用化学品の製造において貴重な成分となっています .
作用機序
Target of Action
Fluoropyridines, a class of compounds to which 3-bromo-5-fluoropyridin-2-ol belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of herbicides and insecticides .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Biochemical Pathways
Fluoropyridines are known to have unique physical, chemical, and biological properties that can influence various biochemical pathways .
Result of Action
Fluoropyridines are known for their unique physical, chemical, and biological properties, which can result in various molecular and cellular effects .
Safety and Hazards
生化学分析
Biochemical Properties
3-Bromo-5-fluoropyridin-2-OL plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as adenine deaminase, which is crucial for purine metabolism . The compound’s interaction with adenine deaminase can inhibit the enzyme’s activity, leading to elevated intracellular levels of deoxyadenosine triphosphate (dATP), which may block DNA synthesis through the inhibition of ribonucleotide reductase . Additionally, 3-Bromo-5-fluoropyridin-2-OL may interact with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of 3-Bromo-5-fluoropyridin-2-OL on cells are diverse and depend on the cell type and context. In lymphoid cells, for example, the compound’s inhibition of adenine deaminase can lead to selective depletion of CD26+ lymphocytes . This depletion can impact cell signaling pathways, gene expression, and cellular metabolism. Furthermore, 3-Bromo-5-fluoropyridin-2-OL may influence other cellular processes, such as apoptosis and cell cycle regulation, by modulating the activity of key enzymes and signaling molecules.
Molecular Mechanism
At the molecular level, 3-Bromo-5-fluoropyridin-2-OL exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of adenine deaminase is a prime example of its molecular mechanism of action . By binding to the active site of the enzyme, 3-Bromo-5-fluoropyridin-2-OL prevents the conversion of adenosine to inosine, leading to an accumulation of adenosine and its derivatives. This inhibition can result in changes in gene expression and enzyme activity, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-fluoropyridin-2-OL can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-Bromo-5-fluoropyridin-2-OL is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged effects on cellular function.
Dosage Effects in Animal Models
The effects of 3-Bromo-5-fluoropyridin-2-OL in animal models vary with dosage. At lower doses, the compound may exhibit therapeutic effects by selectively targeting specific enzymes and pathways. At higher doses, 3-Bromo-5-fluoropyridin-2-OL can cause toxic or adverse effects, such as cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s impact on cellular and physiological processes becomes more pronounced at certain dosage levels.
Metabolic Pathways
3-Bromo-5-fluoropyridin-2-OL is involved in several metabolic pathways, primarily related to purine metabolism. The compound’s interaction with adenine deaminase plays a crucial role in these pathways, affecting the levels of purine nucleotides and their derivatives . Additionally, 3-Bromo-5-fluoropyridin-2-OL may influence other metabolic processes by modulating the activity of enzymes and cofactors involved in cellular metabolism.
Transport and Distribution
Within cells and tissues, 3-Bromo-5-fluoropyridin-2-OL is transported and distributed through various mechanisms. The compound may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 3-Bromo-5-fluoropyridin-2-OL can localize to specific compartments or organelles, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 3-Bromo-5-fluoropyridin-2-OL is an important aspect of its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
特性
IUPAC Name |
3-bromo-5-fluoro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHUCWCSEZGVJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654560 | |
| Record name | 3-Bromo-5-fluoropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-94-4 | |
| Record name | 3-Bromo-5-fluoropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(Piperidin-4-yloxy)ethyl]piperidine](/img/structure/B1519401.png)
![2-[2-(4-methyl-1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B1519403.png)
![2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide](/img/structure/B1519404.png)


![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1519408.png)

![2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1519412.png)


![Ethyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate](/img/structure/B1519419.png)
![{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B1519420.png)
![4-hydroxy-1-[3-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1519421.png)
